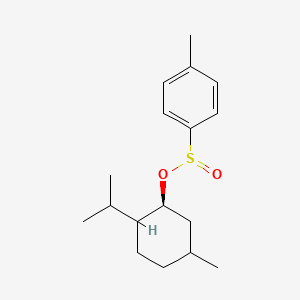
(S)-6-Aminonicotine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Aminonicotine Hydrochloride is a chemical compound derived from nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of an amino group at the 6th position of the nicotine molecule, which is in the S-configuration. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Aminonicotine Hydrochloride typically involves the selective amination of nicotine. One common method includes the use of a palladium-catalyzed amination reaction, where nicotine is reacted with an amine source under controlled conditions to introduce the amino group at the desired position. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or chromatography techniques to obtain the hydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-6-Aminonicotine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
(S)-6-Aminonicotine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, which are important in neurotransmission.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-6-Aminonicotine Hydrochloride involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, depending on the receptor subtype and the cellular context.
Comparaison Avec Des Composés Similaires
Nicotine: The parent compound, widely known for its stimulant effects.
6-Aminonicotine: The non-chiral form, lacking the specific S-configuration.
Nornicotine: A metabolite of nicotine with a similar structure but lacking the methyl group at the nitrogen atom.
Uniqueness: (S)-6-Aminonicotine Hydrochloride is unique due to its specific S-configuration, which can result in different biological activities compared to its non-chiral or R-configured counterparts. This stereochemistry can influence its binding affinity and selectivity for nicotinic acetylcholine receptors, making it a valuable compound for studying receptor-ligand interactions and developing targeted therapies.
Propriétés
Numéro CAS |
81990-64-9 |
|---|---|
Formule moléculaire |
C₁₀H₁₆ClN₃ |
Poids moléculaire |
213.71 |
Synonymes |
(S)-5-(1-Methyl-2-pyrrolidinyl)-pyridinamine Monohydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









